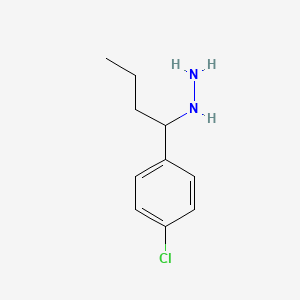

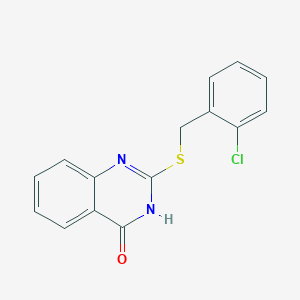

![molecular formula C21H20N4O3S2 B3008337 N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714921-08-1](/img/structure/B3008337.png)

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide is a compound that likely belongs to a class of sulfonamide derivatives. These compounds are known for their potential biological activities, including anticancer properties. The presence of a quinoxaline core and a thiophene moiety suggests that this compound could interact with various biological targets, potentially inhibiting cancer cell growth or bacterial proliferation.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the coupling of an appropriate aniline derivative with aryl sulfonyl chlorides. For instance, the synthesis of antitumor quinols involves the interaction of 2-iodoaniline derivatives with arylsulfonyl chlorides, followed by Sonogashira couplings and cyclization . Similarly, novel thiophene derivatives with sulfonamide moieties are prepared through a series of reactions, including chlorosulfonation and subsequent reactions with aromatic amines . These methods suggest that the synthesis of this compound could also involve a multi-step process, starting with the functionalization of the quinoxaline core, followed by the introduction of the thiophene sulfonamide group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic system. The molecular structure is crucial for the biological activity of these compounds, as seen in the array-based structure and gene expression relationship study of antitumor sulfonamides . The quinoxaline and thiophene moieties in the compound of interest are likely to contribute to its binding affinity and specificity towards biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including couplings and cyclizations, as part of their synthesis . The reactivity of the sulfonyl group also allows for further derivatization, which can be used to fine-tune the biological activity of these compounds. For example, the synthesis of N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides involves coupling reactions in an aqueous medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. Compounds with optimized physical and chemical properties are more likely to be effective as drugs, as they can reach their target sites in the body more efficiently .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research has explored the synthesis of quinoxaline derivatives, demonstrating their potential in the realm of antibacterial treatments. A study highlighted an efficient method for synthesizing quinoxalines, which were then processed into sulfonamides with significant antibacterial efficacy against pathogens like Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Anticancer Properties

Another significant application is in the development of novel anticancer agents. Thiophene derivatives containing sulfonamide, among other moieties, have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines, with some compounds showing higher cytotoxic activities than the control drug doxorubicin (Ghorab et al., 2014). Additionally, research into PI3K inhibitors for cancer treatment has led to the discovery of compounds based on this structure with potent anticancer effects, validated through in vitro and in vivo studies (Shao et al., 2014).

Chemical Synthesis Techniques

The compound's framework has been utilized in studies focusing on chemical synthesis techniques, highlighting its versatility in generating various derivatives with potential biological applications. One study detailed the synthesis of quinoxaline derivatives, aiming to explore their applications as diuretic and antihypertensive agents, indicating their broad pharmacological potential (Rahman et al., 2014).

Exploration of Biological Activity

Further research has investigated the compound's role in synthesizing derivatives for antimicrobial activity, with specific compounds demonstrating effectiveness against Candida species (Mohsen et al., 2014). Additionally, its derivatives have been evaluated for anticonvulsant properties, providing insights into potential therapeutic applications (Ahmed et al., 2016).

Propiedades

IUPAC Name |

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)12-13-22-20-21(24-18-6-3-2-5-17(18)23-20)25-30(26,27)19-7-4-14-29-19/h2-11,14H,12-13H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFSPWVAZSBCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)